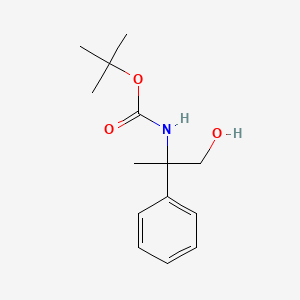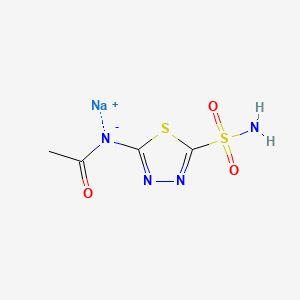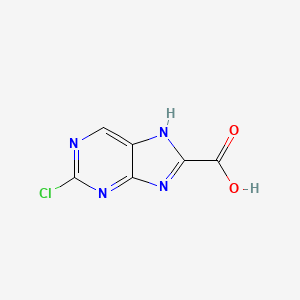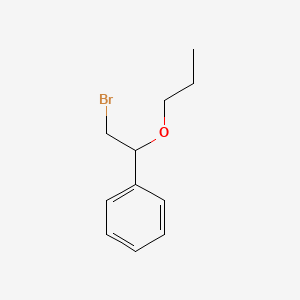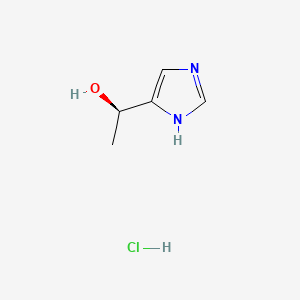
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be derived from glyoxal, ammonia, and formaldehyde.
Formation of the Alcohol Group: The imidazole derivative is then subjected to a reduction reaction to introduce the hydroxyl group at the desired position.
Chirality Introduction: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the (1R) configuration.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents onto the imidazole ring.
Major Products
Oxidation: Formation of imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid.
Reduction: Formation of 1-(1H-imidazol-4-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can act as a ligand for metal ions, forming complexes that are studied for their catalytic properties. It is also investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C5H9ClN2O |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
(1R)-1-(1H-imidazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m1./s1 |
InChI-Schlüssel |
HXGNFQUIGSRZCC-PGMHMLKASA-N |
Isomerische SMILES |
C[C@H](C1=CN=CN1)O.Cl |
Kanonische SMILES |
CC(C1=CN=CN1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
